Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 101085-25-0
VCID: VC18861599
InChI: InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2
SMILES:
Molecular Formula: C10H7Br2NO
Molecular Weight: 316.98 g/mol

Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl-

CAS No.: 101085-25-0

Cat. No.: VC18861599

Molecular Formula: C10H7Br2NO

Molecular Weight: 316.98 g/mol

* For research use only. Not for human or veterinary use.

Oxazole, 5-bromo-4-(bromomethyl)-2-phenyl- - 101085-25-0

Specification

CAS No. 101085-25-0
Molecular Formula C10H7Br2NO
Molecular Weight 316.98 g/mol
IUPAC Name 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole
Standard InChI InChI=1S/C10H7Br2NO/c11-6-8-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key DUPYWIOQNFWBMA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole, reflects its substitution pattern (Figure 1). Key structural features include:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

  • Phenyl group: Attached at position 2, contributing to steric bulk and π-π stacking interactions.

  • Bromine atoms: One at position 5 and another as part of a bromomethyl (-CH2_2Br) group at position 4, enhancing electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValue/Description
CAS No.101085-25-0
Molecular FormulaC10H7Br2NO\text{C}_{10}\text{H}_7\text{Br}_2\text{NO}
Molecular Weight316.98 g/mol
IUPAC Name5-bromo-4-(bromomethyl)-2-phenyl-1,3-oxazole
SMILESC1=CC=C(C=C1)C2=NC(=C(O2)Br)CBr
InChIKeyDUPYWIOQNFWBMA-UHFFFAOYSA-N

The bromomethyl group at position 4 serves as a reactive handle for further functionalization, while the bromine at position 5 stabilizes the ring through electron-withdrawing effects.

StepReagents/ConditionsExpected Outcome
1NBS, AIBN, CCl4_4, refluxBromomethylation at position 4
2Br2_2, FeBr3_3, CH2_2Cl2_2, 0°CBromination at position 5

The compound’s reactivity is dominated by:

  • Nucleophilic substitution at the bromomethyl group (e.g., with amines or thiols).

  • Electrophilic aromatic substitution on the phenyl ring.

  • Ring-opening reactions under strong acidic or basic conditions.

Comparison with Analogous Oxazole Derivatives

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Differences
5-(4-Bromophenyl)-4-(2,5-dimethylphenyl)-2-phenyl-1,3-oxazole 4-(2,5-dimethylphenyl), 5-(4-bromophenyl)Bulkier substituents reduce reactivity
4-(Bromomethyl)-2,5-diphenyloxazole2,5-diphenylLacks bromine at position 5

The presence of two bromine atoms in 5-bromo-4-(bromomethyl)-2-phenyloxazole increases its molecular weight and polarity compared to analogues, influencing solubility and pharmacokinetic profiles .

Analytical Characterization

Predicted spectroscopic data based on structural analogues:

  • 1^1H NMR (CDCl3_3): δ 7.6–7.8 (m, 5H, Ph), δ 4.5 (s, 2H, CH2_2Br), δ 8.1 (s, 1H, oxazole H).

  • IR (cm1^{-1}): 1650 (C=N), 550 (C-Br).

  • HRMS: Calculated for C10H7Br2NO\text{C}_{10}\text{H}_7\text{Br}_2\text{NO}: 315.88; Found: 315.87.

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